molecular formula C4H9NO B1352748 O-(cyclopropylmethyl)hydroxylamine CAS No. 75647-90-4

O-(cyclopropylmethyl)hydroxylamine

Cat. No.: B1352748
CAS No.: 75647-90-4
M. Wt: 87.12 g/mol
InChI Key: YHNRUSMOYCDMJS-UHFFFAOYSA-N
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Description

O-(cyclopropylmethyl)hydroxylamine is an organic compound with the molecular formula C4H9NO It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclopropylmethyl group

Mechanism of Action

Target of Action

O-(Cyclopropylmethyl)hydroxylamine is a type of amine compound

Mode of Action

It is known that hydroxylamines can act as precursors for the synthesis of n-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

This compound has been demonstrated to be a practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that it may affect biochemical pathways related to the synthesis of N-heterocycles.

Pharmacokinetics

It is known that the compound is soluble in dimethyl sulfoxide, methanol, and water , which may influence its bioavailability.

Result of Action

Given its role as a precursor for the synthesis of n-heterocycles , it may contribute to the production of these compounds, which are important in various biological processes.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.

Biochemical Analysis

Biochemical Properties

O-(cyclopropylmethyl)hydroxylamine plays a significant role in biochemical reactions, particularly in the synthesis of N-heterocycles via [3,3]-sigmatropic rearrangements . This compound interacts with various enzymes and proteins, facilitating the formation of structurally diverse heterocycles. For instance, this compound can undergo N-arylation under metal-free conditions, leading to the formation of N-arylated O-cyclopropyl hydroxamates . These intermediates can then participate in a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade, resulting in the synthesis of substituted tetrahydroquinolines . The interactions between this compound and these biomolecules are primarily driven by the cleavage of weak N-O bonds, which is a key step in the rearrangement process.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in the synthesis of N-heterocycles, thereby affecting the overall metabolic flux within cells . Additionally, this compound may impact cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in gene expression and cellular function. These effects highlight the potential of this compound as a valuable tool in biochemical research and drug development.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the cleavage of N-O bonds and subsequent rearrangement reactions . This compound can bind to specific enzymes and proteins, facilitating the formation of reactive intermediates that undergo [3,3]-sigmatropic rearrangements. The resulting products, such as substituted tetrahydroquinolines, are formed through a cascade of reactions that include cyclization and rearomatization

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time, depending on factors such as stability and degradation. This compound is known to be bench-stable, making it suitable for long-term studies and applications . Its reactivity and effectiveness in biochemical reactions may vary based on the experimental conditions and the duration of exposure. Long-term studies have shown that this compound can maintain its activity and continue to facilitate the synthesis of N-heterocycles over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its optimal dosage and potential toxicity. Research has shown that the compound’s effects vary with different dosages, with threshold effects observed at specific concentrations . At lower doses, this compound can effectively modulate enzyme activity and facilitate biochemical reactions without causing adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of N-heterocycles . This compound interacts with enzymes and cofactors that facilitate the cleavage of N-O bonds and subsequent rearrangement reactions. These interactions are crucial for the compound’s role in modulating metabolic flux and influencing metabolite levels within cells . The involvement of this compound in these pathways underscores its potential as a valuable tool in biochemical research and synthetic chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells are critical for its activity and effectiveness in facilitating biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. This compound can be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall effectiveness in modulating biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(cyclopropylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, tert-butyl N-hydroxycarbamate can be alkylated with cyclopropylmethyl methanesulfonate, followed by acidic N-deprotection to yield this compound . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with cyclopropylmethyl halides .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of bench-stable N-methyl-O-alkoxyformate hydroxylamine hydrochloride reagents, which can be prepared in two high-yielding steps from N-Boc-N-methyl hydroxylamine .

Chemical Reactions Analysis

Types of Reactions

O-(cyclopropylmethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions include oximes, nitrones, primary amines, and various substituted hydroxylamines .

Comparison with Similar Compounds

Properties

IUPAC Name

O-(cyclopropylmethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNRUSMOYCDMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457845
Record name O-(cyclopropylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75647-90-4
Record name O-(cyclopropylmethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(cyclopropylmethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of O-(cyclopropylmethyl)hydroxylamine in the synthesis of PD198306?

A1: this compound serves as a crucial intermediate in the synthesis of PD198306. It reacts with 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid through a condensation reaction to form the final PD198306 molecule. [] This improved synthesis method, developed by the researchers, highlights the importance of this compound in achieving a higher yield and more efficient production of PD198306 compared to previous methods. []

Q2: Are there any other reported synthetic routes for this compound?

A2: The provided research article describes the synthesis of this compound starting from N-hydroxy-ethyl acetate. [] The process involves a reaction with sodium methanolate, followed by (bromomethyl) cyclopropane, and finally treatment with hydrochloric acid. [] While this specific route is detailed, the article doesn't delve into alternative synthesis pathways. Further research in chemical literature would be required to uncover other potential synthetic routes for this compound.

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